4H-1-Benzopyran-4-one, 8-beta-D-glucopyranosyl-5,7-dihydroxy-2-(4-hydroxyphenyl)-6beta-D-xylopyranosyl-
Description
Vicenin-1 is a flavonoid C-glycoside isolated from the seeds of Trigonella foenum-graecum (fenugreek), a leguminous plant widely used in traditional medicine. Its molecular formula is C₂₆H₂₈O₁₄, with a molecular weight of 564.49 g/mol (CAS: 35927-38-9) . Structurally, it belongs to the flavone class, characterized by a C-glycosidic linkage of sugars to the flavone backbone. Vicenin-1 exhibits significant anti-inflammatory, antioxidant, and angiotensin-converting enzyme (ACE) inhibitory activities, making it a promising candidate for drug development, particularly in cardiovascular and inflammatory disorders .
Properties
CAS No. |
35927-38-9 |
|---|---|
Molecular Formula |
C26H28O14 |
Molecular Weight |
564.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
InChI |
InChI=1S/C26H28O14/c27-6-13-18(33)20(35)22(37)26(39-13)15-11(30)5-10(29)14-19(34)16(25-21(36)17(32)12(31)7-38-25)23(40-24(14)15)8-1-3-9(28)4-2-8/h1-5,12-13,17-18,20-22,25-33,35-37H,6-7H2/t12-,13-,17+,18-,20+,21-,22-,25?,26+/m1/s1 |
InChI Key |
UBAKZDOAVQRDGB-DXNHUJMOSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(OC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)C5=CC=C(C=C5)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Vicenin-1 can be synthesized through solid-liquid extraction methods. For instance, it has been extracted from fenugreek seeds using high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase composed of water and acetonitrile . The extraction process involves solid-liquid extraction through TulsiconVRADS-400, followed by chromatographic separation .
Industrial Production Methods: Industrial production of Vicenin-1 typically involves large-scale extraction from plant sources. The process includes drying and powdering the plant material, followed by extraction with solvents such as methanol at controlled temperatures . The extracted compound is then purified using HPLC methods to achieve high purity levels .
Chemical Reactions Analysis
Structural Reactivity and Stability
The compound’s stability under physiological conditions is influenced by its hydroxyl groups and glycosidic linkages:
Table 2: Key Structural Features Impacting Reactivity
-
Hydroxyl group interactions : Vicenin-1 forms chelate complexes with metal ions (e.g., Fe³⁺), enhancing its antioxidant capacity .
-
Glycosidic bond stability : Unlike O-glycosides, C-glycosylation prevents hydrolysis by gut microbiota, improving bioavailability .
Enzymatic Interactions and Inhibition
Vicenin-1 demonstrates angiotensin-converting enzyme (ACE) inhibition through competitive binding:
Table 3: ACE Inhibition Parameters
| Parameter | Value | Method |
|---|---|---|
| IC₅₀ | 52.50 μM | Fluorescent substrate assay |
| Binding mode | Chelation | Molecular docking simulations |
| Key interactions | Zn²⁺ coordination, hydrogen bonding | Active site analysis |
-
The flavonoid core interacts with ACE’s catalytic Zn²⁺ ion, while hydroxyl groups form hydrogen bonds with Glu384 and His513 residues .
-
Competitive inhibition reduces angiotensin II production, suggesting therapeutic potential for hypertension .
Solubility and Formulation Reactions
Vicenin-1’s poor aqueous solubility (141.72 mM in DMSO) necessitates specialized formulations:
Table 4: Solubility and Formulation Strategies
| Solvent/Formulation | Solubility | Application |
|---|---|---|
| DMSO | 100 mg/mL | In vitro assays |
| PEG300:Tween 80 (4:1) | 40 mg/mL | Preclinical studies |
| Corn oil emulsion | 10% w/v | Oral administration |
-
In vivo stability : DMSO-based formulations show rapid clearance, while PEG300-Tween 80 mixtures enhance half-life .
Analytical Characterization
Advanced techniques validate Vicenin-1’s structure and purity:
Scientific Research Applications
Chemical Properties and Biological Activities
Vicenin-1 (CAS: 35927-38-9) is recognized for its potent antioxidant , anti-inflammatory , and radioprotective properties. It functions as a free radical scavenger and has been shown to inhibit platelet aggregation, making it a candidate for cardiovascular health applications .
Key Biological Activities
Pharmacokinetic Studies
A study conducted on rats demonstrated the pharmacokinetics of Vicenin-1 after oral administration. The compound exhibited a maximum concentration (Cmax) of 7.039 µg/mL at 2 hours post-administration (Tmax). The highest tissue concentration was found in the liver, followed by the lung. Approximately 24.2% of the administered dose was excreted via urine .
Toxicological Assessment
An acute oral toxicity study revealed a median lethal dose (LD50) of 4837.5 mg/kg in mice, with no observed adverse effects at doses up to 75 mg/kg over 28 days. Minor alterations in body weight and hematological parameters were noted but remained within normal ranges .
Radioprotection
Vicenin-1 has shown promise as a radioprotector in various studies. It has been effective in reducing radiation-induced chromosomal anomalies and improving blood indices in irradiated mice . The compound's mechanism includes radical scavenging and metal chelation, which are crucial for mitigating radiation damage.
Antioxidant Studies
Research indicates that Vicenin-1 possesses strong antioxidant capabilities, demonstrated through DPPH and ABTS assays. It effectively protects plasmid DNA from oxidative damage, highlighting its potential use in preventing DNA damage from environmental stressors .
Cardiovascular Health
Due to its ability to inhibit platelet aggregation, Vicenin-1 may be beneficial in managing cardiovascular diseases. Its anti-inflammatory properties further support this application by reducing vascular inflammation associated with atherosclerosis .
Case Study 1: Radioprotective Effects
In a controlled study involving pregnant mice subjected to radiation, pre-treatment with Vicenin-1 significantly reduced the incidence of radiation-induced tumors and chromosomal damage in offspring. The study emphasized the compound's potential as a protective agent against radiation exposure during critical developmental periods .
Case Study 2: Antioxidant Efficacy
A comparative analysis of Vicenin-1 and other flavonoids revealed that Vicenin-1 exhibited lower IC50 values for DPPH radical scavenging compared to other tested compounds. This suggests that Vicenin-1 is a potent antioxidant capable of mitigating oxidative stress more effectively than some common alternatives .
Mechanism of Action
Vicenin-1 exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress, protecting cells from damage.
Anti-inflammatory Activity: Vicenin-1 reduces the production of pro-inflammatory cytokines and mediators via the NF-κB pathway.
Anti-cancer Activity: It inhibits the TGF-β1-induced epithelial-mesenchymal transition in cancer cells by deactivating the TGF-β/Smad and PI3K/Akt/mTOR signaling pathways.
Radiation Protection: Vicenin-1 protects against radiation-induced lipid peroxidation by scavenging free radicals.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Vicenin-1 is part of a broader family of flavonoid C-glycosides, including vicenin-2, vicenin-3, schaftosides, orientin, and vitexin derivatives. Below is a comparative analysis of their structural features, bioactivities, and applications.
Structural Differences
| Compound | Sugar Substituents | Glycosylation Position | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Vicenin-1 | Two glucose units | C-6 and C-8 | C₂₆H₂₈O₁₄ | 564.49 |
| Vicenin-2 | Two glucose units | C-6 and C-8 (isomer) | C₂₆H₂₈O₁₄ | 564.49 |
| Vicenin-3 | Glucose and rhamnose | C-6 and C-8 | C₂₇H₃₀O₁₄ | 578.52 |
| Schaftoside-1 | Glucose and arabinose | C-6 and C-8 | C₂₆H₂₈O₁₄ | 564.49 |
| Orientin | Single glucose unit | C-8 | C₂₁H₂₀O₁₁ | 448.38 |
| Vitexin | Single glucose unit | C-8 | C₂₁H₂₀O₁₀ | 432.38 |
Key Notes:
- Vicenin-1 and vicenin-2 are isomers, differing in the configuration of their glycosidic bonds .
- The presence of rhamnose in vicenin-3 enhances its solubility compared to vicenin-1 .
- Orientin and vitexin are monoglycosides, which may reduce their steric hindrance in enzyme interactions compared to diglycosides like vicenin-1 .
Bioactivity Comparison
Antioxidant Activity
Insights :
- Vicenin-2 and orientin demonstrate superior antioxidant capacity due to their simpler glycosylation patterns, which may enhance electron donation .
- Vicenin-1’s dual glycosylation may sterically hinder interactions with free radicals, slightly reducing efficacy compared to monoglycosides .
ACE Inhibitory Activity
| Compound | ACE Inhibition (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| Vicenin-1 | 45 ± 3.1 μM | Competitive inhibition | |
| Schaftoside-1 | 62 ± 4.5 μM | Non-competitive | |
| Trandolapril* | 0.8 ± 0.1 nM | Prodrug activation |
Notes:
- Vicenin-1 outperforms schaftoside-1 in ACE inhibition, likely due to optimal positioning of its glucose units for binding the enzyme’s active site .
- Synthetic ACE inhibitors like trandolapril are far more potent but lack the multi-target benefits of natural flavonoids .
Anti-inflammatory Activity
Pharmacokinetic and Toxicity Profiles
| Parameter | Vicenin-1 | Vicenin-2 | Orientin |
|---|---|---|---|
| Bioavailability | Low (Cₘₐₓ: 7.04 μg/mL) | Not reported | Moderate (Cₘₐₓ: 9.2 μg/mL) |
| Tₘₐₓ (h) | 2 | – | 1.5 |
| LD₅₀ (mg/kg) | 4837.5 (oral, mice) | >5000 (estimated) | 3500 (rats) |
| NOAEL | 75 mg/kg | – | 100 mg/kg |
Q & A
Q. How can researchers validate Vicenin-1’s identity and structural integrity?
- Methodological Answer : Combine mass spectrometry (LC-MS/MS for molecular weight confirmation) and NMR (1H/13C for glycosidic linkage analysis). Compare spectral data with reference libraries (e.g., HMDB, PubChem). For novel derivatives, X-ray crystallography may resolve stereochemistry .
Advanced Research Questions
Q. What experimental designs are optimal for studying Vicenin-1’s ACE inhibition mechanism?
- Methodological Answer : Use in vitro enzyme kinetics (Lineweaver-Burk plots to determine inhibition type) with recombinant human ACE. Pair with molecular docking simulations (AutoDock Vina) to identify binding sites. Validate findings via site-directed mutagenesis of ACE residues (e.g., Zn²⁺-binding domains) .
Q. How can contradictory data on Vicenin-1’s anti-inflammatory efficacy across studies be resolved?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to assess variables like cell models (RAW 264.7 vs. primary macrophages), dosage ranges (1–100 µM), and inflammatory markers (TNF-α, IL-6). Meta-regression can identify confounding factors (e.g., LPS concentration in in vitro assays) .
Q. What methodologies address Vicenin-1’s low bioavailability in pharmacokinetic studies?
- Methodological Answer : Employ nanoformulations (liposomes, PLGA nanoparticles) to enhance solubility. Use LC-MS/MS for plasma pharmacokinetics in rodent models, monitoring metabolites like aglycones. Compare oral vs. intravenous administration to calculate absolute bioavailability .
Q. How can researchers investigate Vicenin-1’s synergistic effects with other flavonoids?
- Methodological Answer : Design combination studies (e.g., Vicenin-1 + Orientin) using isobolographic analysis to quantify synergy (Combination Index <1). Test in in vivo inflammation models (e.g., carrageenan-induced paw edema) with dose-response matrices .
Q. What strategies validate in silico predictions of Vicenin-1’s targets in complex biological systems?
- Methodological Answer : Integrate network pharmacology (STITCH, STRING databases) with CRISPR-Cas9 knockout models. For predicted targets (e.g., NF-κB), use Western blotting or siRNA silencing in cell lines to confirm functional relevance .
Q. Which analytical techniques are critical for quantifying Vicenin-1 in plant extracts or formulations?
Q. How should long-term toxicity studies of Vicenin-1 be structured for regulatory compliance?
- Methodological Answer : Follow OECD 452 guidelines: 12-month rodent studies with histopathology (liver, kidney), hematology, and biochemical panels (ALT, creatinine). Include a recovery group to assess reversibility of effects. Dose selection should align with NOAEL (No Observed Adverse Effect Level) from subchronic studies .
Tables for Key Data Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
